5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole
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Overview
Description
5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole is a chemical compound with the molecular formula C13H17NO2. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-tert-butyl-2-hydroxyphenyl)isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes under moderate reaction conditions using catalysts such as AuCl3. This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles . Another method involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Chemical Reactions Analysis
Types of Reactions: 5-(5-tert-butyl-2-hydroxyphenyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and tert-butyl.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tert-butyl nitrite, reducing agents, and catalysts such as AuCl3 and CuCl. The reaction conditions vary depending on the desired product and include moderate temperatures and specific solvents .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the isoxazole ring .
Scientific Research Applications
5-(5-tert-butyl-2-hydroxyphenyl)isoxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows for the development of new drugs with diverse therapeutic activities .
Mechanism of Action
The mechanism of action of 5-(5-tert-butyl-2-hydroxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme activity and receptor binding. The exact molecular targets and pathways depend on the specific application and the functional groups present on the isoxazole ring .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-(5-tert-butyl-2-hydroxyphenyl)isoxazole include other isoxazole derivatives such as 3,5-disubstituted isoxazoles, 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole, and 5-amino-3-(tert-butyl)isoxazole .
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl and hydroxyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new therapeutic agents. The compound’s diverse range of applications highlights its importance in the fields of chemistry, biology, medicine, and industry.
Properties
CAS No. |
288844-47-3 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-tert-butyl-2-(1,2-oxazol-5-yl)phenol |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)9-4-5-11(15)10(8-9)12-6-7-14-16-12/h4-8,15H,1-3H3 |
InChI Key |
MSGRKHDVPYLLNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C2=CC=NO2 |
Origin of Product |
United States |
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